Tubulin Polymerization Inhibitory Potential vs. Combretastatin A-4 (CA-4)
Direct experimental data for the target compound is not publicly available. However, class-level inference based on the 3,4,5-trimethoxyphenyl (TMP) pharmacophore strongly predicts colchicine-site tubulin binding. For potent TMP-containing indole analogs, like compound 3g, the reported IC50 for tubulin polymerization inhibition is in the low micromolar range (e.g., 9.5 µM), comparable to the reference drug combretastatin A-4 (CA-4) in the same assay . The N2-methylindoline scaffold is expected to deliver the TMP group in a distinct conformational orientation compared to the cis-stilbene core of CA-4, which could result in a differentiated selectivity profile against β-tubulin isotypes. Quantitative data for the target compound must be generated to confirm this hypothesis.
| Evidence Dimension | Tubulin Polymerization Inhibition (IC50) |
|---|---|
| Target Compound Data | Not available |
| Comparator Or Baseline | Combretastatin A-4 (CA-4): IC50 typically 2-5 µM; 6-substituted-1-(3,4,5-trimethoxyphenyl)-1H-indole analog '3g': IC50 9.5 µM |
| Quantified Difference | Cannot be calculated |
| Conditions | In vitro tubulin polymerization assay; purified bovine tubulin; referenced data from literature |
Why This Matters
For a procurement decision, the class-level evidence suggests the compound is a rational choice for a chemical probe targeting tubulin polymerization, but any claim of superior potency over CA-4 or related indoles would require de novo head-to-head testing.
